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Compound of Interest

Compound Name: 1,1-Dimethoxycyclopentane

Cat. No.: B1348547 Get Quote

An In-depth Technical Guide to 1,1-
Dimethoxycyclopentane
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula,

and key properties of 1,1-dimethoxycyclopentane. It includes detailed information on its

synthesis, spectroscopic characterization, and physical properties, presented in a format

tailored for scientific and research applications.

Molecular Structure and Identification
1,1-Dimethoxycyclopentane, also known as cyclopentanone dimethyl acetal, is a cyclic

acetal. Its structure consists of a five-membered cyclopentane ring where the carbonyl carbon

of the parent ketone (cyclopentanone) has been converted into an acetal functional group by

the addition of two methoxy groups.

Molecular Formula: C₇H₁₄O₂[1]

IUPAC Name: 1,1-dimethoxycyclopentane[2]

CAS Number: 931-94-2

Synonyms: Cyclopentanone dimethyl ketal
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Physicochemical Properties
1,1-Dimethoxycyclopentane is a colorless to almost colorless clear liquid at room

temperature. A summary of its key quantitative physical and chemical properties is presented in

the table below.

Property Value Reference

Molecular Weight 130.19 g/mol

Boiling Point 140 °C [1]

Density 0.95 g/cm³ (at 20/20 °C)

Refractive Index 1.42

Flash Point 27.1 °C [1]

Vapor Pressure 9.25 mmHg at 25°C [1]

LogP 1.54950 [1]

Physical State Liquid (at 20 °C)

Synthesis of 1,1-Dimethoxycyclopentane
The most common method for the synthesis of 1,1-dimethoxycyclopentane is the acid-

catalyzed acetalization of cyclopentanone. This reaction can be carried out using either an

excess of methanol or, more efficiently, with trimethyl orthoformate, which also acts as a

dehydrating agent to drive the reaction to completion.

General Reaction Scheme

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1348547?utm_src=pdf-body
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b1348547?utm_src=pdf-body
https://www.benchchem.com/product/b1348547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 1,1-Dimethoxycyclopentane

Cyclopentanone

Acetalization

Methanol (or Trimethyl Orthoformate) Acid Catalyst (e.g., H₂SO₄, p-TsOH)

1,1-Dimethoxycyclopentane

Click to download full resolution via product page

Caption: Synthesis of 1,1-Dimethoxycyclopentane.

Detailed Experimental Protocol (Proposed)
This protocol is based on a well-established procedure for the synthesis of similar acetals.[3]

Materials:

Cyclopentanone

Trimethyl orthoformate

Methanol (anhydrous)

Concentrated Sulfuric Acid (or other acid catalyst like p-toluenesulfonic acid)

Sodium bicarbonate (solid)
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Anhydrous sodium sulfate

Dichloromethane (or other suitable solvent for extraction)

Procedure:

To a stirred solution of cyclopentanone (1.0 eq) in anhydrous methanol, add trimethyl

orthoformate (1.2 eq).

Carefully add a catalytic amount of concentrated sulfuric acid.

The reaction mixture is stirred at room temperature and monitored by thin-layer

chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

Upon completion, the reaction is quenched by the careful addition of solid sodium

bicarbonate until the acid is neutralized.

The mixture is filtered, and the solvent is removed under reduced pressure.

The residue is dissolved in dichloromethane and washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure to yield the crude product.

Purification of 1,1-dimethoxycyclopentane can be achieved by distillation under reduced

pressure.

Spectroscopic Characterization
The structural confirmation of 1,1-dimethoxycyclopentane is typically achieved through a

combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the

two equivalent methoxy groups (-OCH₃) and multiplets for the eight protons of the

cyclopentane ring.
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¹³C NMR: The carbon NMR spectrum should exhibit a signal for the quaternary acetal carbon

(C(OCH₃)₂), a signal for the two equivalent methoxy carbons (-OCH₃), and signals for the

carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy
The IR spectrum of 1,1-dimethoxycyclopentane is characterized by the absence of a strong

carbonyl (C=O) absorption band (typically around 1715 cm⁻¹ for cyclopentanone) and the

presence of strong C-O stretching bands characteristic of acetals, typically in the region of

1200-1000 cm⁻¹.

Mass Spectrometry (MS)
The electron ionization mass spectrum of 1,1-dimethoxycyclopentane is available in the NIST

WebBook.[4][5] The fragmentation pattern would be expected to show a molecular ion peak

(M⁺) and characteristic fragments resulting from the loss of methoxy groups or parts of the

cyclopentane ring.

Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the characterization of synthesized 1,1-
dimethoxycyclopentane.
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Characterization Workflow for 1,1-Dimethoxycyclopentane

Synthesized Product

Purification (Distillation)

Purity Assessment (GC)

Structural Confirmation

Purity Confirmed

¹H and ¹³C NMR IR Spectroscopy Mass Spectrometry

Pure 1,1-Dimethoxycyclopentane
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Caption: Characterization workflow for 1,1-dimethoxycyclopentane.
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Solubility
While specific quantitative solubility data is not readily available, based on its chemical

structure, 1,1-dimethoxycyclopentane is expected to be soluble in most common organic

solvents such as methanol, ethanol, diethyl ether, acetone, and dichloromethane. Its solubility

in water is expected to be low.

Safety Information
1,1-Dimethoxycyclopentane is a flammable liquid and vapor.[2] Appropriate safety

precautions, including working in a well-ventilated area and avoiding sources of ignition, should

be taken when handling this compound. For detailed safety information, refer to the material

safety data sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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